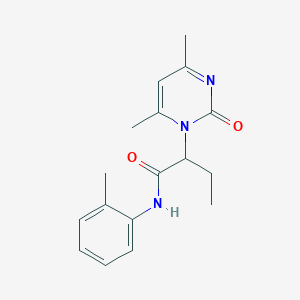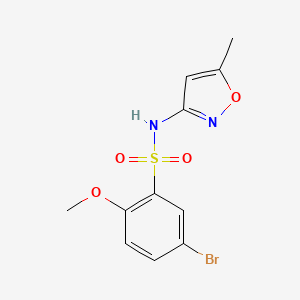
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AM-694, is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in medical research. This compound belongs to the class of chemical compounds known as pyrrolidinones, which are commonly used as precursors for the synthesis of various pharmaceuticals.
作用机制
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and brain. This compound binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anxiolytic activity. The compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
实验室实验的优点和局限性
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. The compound is highly potent and selective for the cannabinoid receptors, allowing for precise control over its effects. Additionally, the synthesis of this compound is relatively simple and can be scaled up for large-scale production.
However, there are also limitations to the use of this compound in laboratory experiments. The compound has not been extensively studied in vivo, and its long-term effects and potential toxicity are not well understood. Additionally, the high potency of this compound may make it difficult to accurately dose in experiments.
未来方向
There are several potential future directions for research on 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, research on the use of this compound in combination with other drugs may yield insights into its potential applications in the treatment of complex medical conditions.
合成方法
The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylacetophenone with 1-hexylamine in the presence of sodium hydride. The resulting intermediate is then treated with 2,4-dichlorobenzoyl chloride to form the final product. This method has been optimized to produce high yields of pure this compound.
科学研究应用
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been identified as a potential therapeutic agent for the treatment of various medical conditions, including chronic pain, anxiety, and depression. The compound is believed to act on the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite.
属性
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-5-6-7-12-20-17(15-10-8-13(2)9-11-15)16(14(3)21)18(22)19(20)23/h8-11,17,22H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRDRQUZVUGTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)

![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)
![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
